N-Propionyl coenzyme A lithium salt is a chemical compound that serves as a derivative of coenzyme A, specifically modified with a propionyl group. This compound is notable for its role in various biochemical pathways, particularly in the metabolism of fatty acids and amino acids. Coenzyme A itself is an essential cofactor in numerous enzymatic reactions, facilitating the transfer of acyl groups.
The synthesis of N-Propionyl coenzyme A lithium salt typically involves the modification of coenzyme A through acylation with propionic acid. This process can be achieved through various synthetic routes, often involving the activation of propionic acid followed by its reaction with coenzyme A under controlled conditions.
Technical Details:
The molecular structure of N-Propionyl coenzyme A lithium salt features a central coenzyme A backbone modified by a propionyl group. The lithium ion serves to stabilize the structure.
Data:
N-Propionyl coenzyme A lithium salt participates in several biochemical reactions, primarily serving as an acyl donor in acylation reactions.
Technical Details:
The mechanism of action for N-Propionyl coenzyme A lithium salt primarily involves its role as an acyl donor in enzymatic reactions.
Data:
Relevant data indicates that while N-Propionyl coenzyme A lithium salt is stable under normal conditions, care must be taken during storage and handling to prevent hydrolysis or degradation .
N-Propionyl coenzyme A lithium salt has several applications in biochemical research:
N-Propionyl coenzyme A lithium salt (CAS 108321-21-7) is a high-energy thioester compound with the molecular formula C₂₄H₄₀N₇O₁₇P₃S•Li and a molecular weight of 829.53 g/mol (anhydrous) or 919.4 g/mol in the hydrated form (C₂₄H₃₆N₇O₁₇P₃SLi₄·4H₂O) [1] [8]. Its structure consists of three key components:
The isomeric properties arise from its multiple chiral centers (e.g., pantothenate C2, ribose C1′, C2′, C3′), necessitating specific stereochemical descriptors:
[Li].[P](=O)(O[P](=O)(OCC([C@@H](O)C(=O)NCCC(=O)NCCSC(=O)CC)(C)C)O)(OC[C@H]1O[C@H]([C@@H]([C@@H]1O[P](=O)(O)O)O)[n]2c3ncnc(c3nc2)N)O [3] [5] CXNLEKKSVXVZAF-IEQRABFGSA-N [5] [9] Table 1: Atomic-Level Structural Descriptors
| Descriptor Type | Value |
|---|---|
| Molecular Formula | C₂₄H₄₀N₇O₁₇P₃S•Li |
| Canonical SMILES | [Li].CCC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(C(O)C1OP(=O)(O)O)N2C=NC3=C2N=CN=C3N |
| Stereoisomer SMILES | Contains @ and @@ notations for chiral centers |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5